molecular formula C11H8O2 B098230 2-(Furan-2-yl)benzaldehyde CAS No. 16191-32-5

2-(Furan-2-yl)benzaldehyde

Cat. No. B098230
CAS RN: 16191-32-5
M. Wt: 172.18 g/mol
InChI Key: BJGHSPJMFHHOCJ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)benzaldehyde, also known as furfural or 2-furancarboxaldehyde, is a heterocyclic aldehyde derived from the thermal dehydration of pentose monosaccharides. It is an important sustainable intermediate for the preparation of a variety of chemicals, pharmaceuticals, and furan-based polymers .

Synthesis Analysis

The synthesis of compounds related to 2-(Furan-2-yl)benzaldehyde can be achieved through various methods. For instance, cyano-substituted bis-benzothiazolyl arylfurans can be synthesized from 2-furan carboxaldehydes using multi-step reactions . Additionally, 2-substituted benzo[b]furans can be synthesized via a one-step metal-free photochemical reaction, which is environmentally convenient due to the use of less expensive chlorophenols . Tetra-substituted furan[3,2-b]pyrroles have also been synthesized from simple furaldehyde, allowing for multiple substitutions on the scaffold . Furthermore, a CuBr2-catalyzed alkylation of furans with benzaldehydes has been reported, which proceeds efficiently under mild conditions . Natural furan-cyclized diarylheptanoids have been synthesized starting from 2-furaldehyde through reactions such as Wittig reaction and Friedel-Crafts acylation .

Molecular Structure Analysis

The molecular structure of furan-substituted benzimidazoles, which are structurally related to 2-(Furan-2-yl)benzaldehyde, has been determined, revealing aromatic interactions and hydrogen bonding in their crystal structures . These interactions include C-H···π and π-π interactions, which are significant in the stabilization of the molecular structure.

Chemical Reactions Analysis

2-(Furan-2-yl)benzaldehyde and its derivatives participate in various chemical reactions. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged into benzo[b]furan derivatives through a reaction involving furan ring opening and benzofuran ring closure . Reactions with hippuric acid have led to the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, with the reactivity of various furan-2-carboxaldehyde derivatives being explored . Photochemical reactions of aldehydes with furans have also been studied, resulting in the synthesis of substituted oxetanes .

Physical and Chemical Properties Analysis

The gas-phase basicity of 2-furaldehyde has been determined through experimental and theoretical methods, identifying the aldehydic oxygen atom as the preferred protonation site. The proton affinity and gas-phase basicity values have been estimated, providing insight into the thermodynamic properties of the molecule .

Scientific Research Applications

Photochemical Reactions

  • Organic Photochemical Reactions : 2-(Furan-2-yl)benzaldehyde participates in photochemical reactions with aldehydes to produce oxetanes, indicating potential applications in synthetic organic chemistry (Toki, Shima, & Sakurai, 1965).

Natural Product Synthesis

  • Benzaldehyde Derivatives from Sarcodontia Crocea : This compound is involved in the synthesis of benzaldehyde derivatives from the Basidiomycete Sarcodontia crocea, contributing to the study of natural product chemistry (Kokubun, Rozwadowski, & Duddeck, 2007).

Chemical Compound Synthesis

  • Synthesis of Novel Derivatives : 2-(Furan-2-yl)benzaldehyde is used in the Knoevenagel condensation process to synthesize various novel compounds, showcasing its versatility in chemical synthesis (Al-Omran, Mohareb, & El-Khair, 2011).
  • Synthesis of Indenothiophenes and Indenofurans : The compound plays a role in the preparation of indenothiophenes and indenofurans, highlighting its use in the synthesis of complex organic molecules (Jeon & Lee, 2008).
  • Stabilized Cation Synthesis : It's used in the synthesis of stabilized cations, further expanding its applications in organic synthesis (Naya & Nitta, 2000).

Miscellaneous Applications

  • Synthesis of Polysubstituted Benzo[b]furans : The compound is also instrumental in the synthesis of polysubstituted benzo[b]furans, indicating its use in the development of new chemical entities (Katritzky, Fali, & Li, 1997).

properties

IUPAC Name

2-(furan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGHSPJMFHHOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378210
Record name 2-(furan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)benzaldehyde

CAS RN

16191-32-5
Record name 2-(furan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Formylphenylboric acid (300 mg, 2.0 mmol), 2-bromofuran obtained in Example 64a (588 mg, 4.0 mmol), and tetrakis triphenylphosphine palladium (15 mg) were dissolved in a mixed solvent of toluene (38 ml) and methanol (5 ml). The solution was added with 2M aqueous sodium carbonate solution (20 ml) and heated at 80° C. with stirring for 6 hours. The reaction mixture was stand for cooling, and then the solvent was evaporated. The mixture was extracted with dichloromethane, and the extract was washed with a mixture of 2M aqueous sodium carbonate solution (10 ml) and aqueous solution of ammonia (2 ml), and dried over sodium sulfate. Insoluble solids were removed by filtration, and the filtrate was evaporated under reduced pressure to obtain the title compound as crude yellow oil (126 mg). The resulting crude product was used in the next reaction without purification.
Name
2-Formylphenylboric acid
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A microwave vial (20 ml) was charged with 2-formylphenylboronic acid (298 mg, 2.0 mmol), 2-bromo-furan (350 mg, 2.4 mmol) and 8 ml of acetonitrile. To this mixture was added 4 ml of aqueous sodium carbonate (1M), followed by 100 mg of dichlorobis-(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 5 minutes with microwave irradiation. After cooling, the reaction mixture was extracted with ethylacetate. The organic layer was evaporated to provide a crude material, which was purified by ISCO to give 123 mg of 2-furan-2-yl-benzaldehyde (34% yield).
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FY Tsai, JX Lo, HT Hsu, YC Lin… - Chemistry–An Asian …, 2013 - Wiley Online Library
The aryl propargylic alcohol 1‐[2‐(thiophen‐3‐yl)phenyl]prop‐2‐yn‐1‐ol (1a) is readily prepared from 2‐(thiophen‐3‐yl)benzaldehyde. In the presence of visible light, treatment of 1a …
Number of citations: 9 onlinelibrary.wiley.com
ASA Alshreimi - 2016 - search.proquest.com
The development of new and convenient methodologies for the efficient synthesis of heteroaromatic ring systems remains an area of high interest. Oxidative cyclizations with radical or …
Number of citations: 2 search.proquest.com
OA Mukhina, NNB Kumar, TM Cowger… - The Journal of …, 2014 - ACS Publications
The modular synthesis of photoprecursors and their photoinduced cyclization into substituted 1-benzazocanes of two distinct topologies is described. The key step producing an …
Number of citations: 24 pubs.acs.org
M Naeem, S REHAMAN, R AMJAD - Asian Journal of Chemistry, 2012 - researchgate.net
Novel compounds of series 1a-j and 2a-j were synthesized by adopting environment friendly methodology, with an idea that these compounds are tested for their antibacterial activity. In …
Number of citations: 7 www.researchgate.net
D Sai Reddy, OA Mukhina, W Cole Cronk… - Pure and Applied …, 2017 - degruyter.com
Photoassisted synthesis of complex polyheterocyclic molecular architectures via excited state intramolecular proton transfer (ESIPT) is for the first time implemented for the reactions of o-…
Number of citations: 6 www.degruyter.com

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